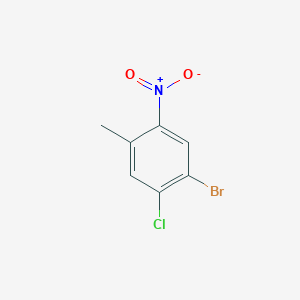

1-Bromo-2-chloro-4-methyl-5-nitrobenzene

Übersicht

Beschreibung

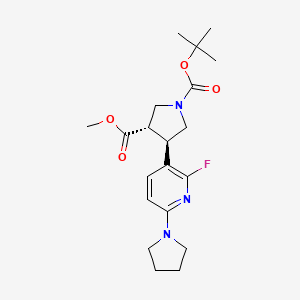

“1-Bromo-2-chloro-4-methyl-5-nitrobenzene” is a compound that belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-4-methyl-5-nitrobenzene” consists of a benzene ring with bromo, chloro, methyl, and nitro substituents . The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

In pharmaceutical research, this compound is valuable as a precursor in the synthesis of various drugs. Its halogenated and nitro groups make it a versatile intermediate for constructing complex molecules through reactions like nucleophilic aromatic substitution and palladium-catalyzed coupling reactions .

Materials Science

1-Bromo-2-chloro-4-methyl-5-nitrobenzene can be used in the development of new materials. Its robust structure allows for the creation of polymers with specific properties, such as increased resistance to heat or chemical degradation .

Chemical Synthesis

This compound serves as a building block in multi-step synthetic pathways. It’s particularly useful in electrophilic aromatic substitution reactions, where it can introduce various functional groups into the benzene ring, aiding in the synthesis of complex organic compounds .

Agriculture

While direct applications in agriculture are not common for this specific compound, its derivatives could be investigated for their potential use as pesticides or herbicides, given the reactivity of the nitro and halogen groups .

Environmental Science

In environmental science, the compound’s derivatives might be used to study degradation processes or to develop sensors for detecting pollutants, leveraging the electron-withdrawing effects of the nitro group to enhance sensitivity .

Analytical Chemistry

1-Bromo-2-chloro-4-methyl-5-nitrobenzene can be used as a standard or reagent in analytical techniques such as HPLC or LC-MS, helping to identify or quantify other substances within a sample .

Biochemistry

Though not typically used directly in biochemistry, the reactivity of this compound could be harnessed to modify biomolecules or to create probes for understanding biological processes .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to form part of the molecular precursors for creating nanoscale materials, which could have unique electrical or optical properties due to the presence of the nitro group .

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Wirkmechanismus

Mode of Action

The compound could interact with its targets through various types of chemical reactions. For example, the nitro group might undergo reduction to form an amine, or the halogens (bromine and chlorine) might participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

The specific pathways affected by this compound would depend on its exact targets and mode of action. It could potentially affect a wide range of biochemical processes, from DNA synthesis to protein function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the specific biological system . For example, the presence of halogens might affect its lipid solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its targets and mode of action. Potential effects could range from changes in gene expression to alterations in cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674299 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126367-34-7 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)

![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)

![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)